TCPA is a precursor to various polymers, including polyesters and polyamides. Researchers study the use of TCPA in the development of new polymers with specific properties, such as improved heat resistance or flame retardancy.
For example, a study published in the Journal of Applied Polymer Science investigated the use of TCPA in the synthesis of flame-retardant epoxy resins [1]. The researchers found that TCPA was an effective flame retardant for the epoxy resins, and they proposed a mechanism for how it worked.
[1] "Flame-Retardant Epoxy Resins Containing Tetrachlorophthalic Acid"
Tetrachlorophthalic acid is a synthetic compound characterized by its molecular formula . It is a derivative of phthalic acid where four hydrogen atoms are replaced by chlorine atoms. This compound appears as a white crystalline solid and is primarily known for its high reactivity and potential applications in various chemical processes. Due to its structure, tetrachlorophthalic acid exhibits properties typical of carboxylic acids, including the ability to participate in polymerization reactions and act as a catalyst in certain
Tetrachlorophthalic acid can be synthesized through several methods:
Tetrachlorophthalic acid has several notable applications:
Interaction studies involving tetrachlorophthalic acid primarily focus on its reactivity with biological systems and other chemicals. Research indicates that its interactions can lead to the release of toxic gases when reacting with certain cyanides or bases. Additionally, its irritant properties necessitate investigations into safe handling practices and exposure limits .
Several compounds share structural similarities with tetrachlorophthalic acid, each possessing unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Phthalic Acid | Less chlorinated; widely used as a plasticizer. | |
| Dichlorophthalic Acid | Intermediate for dyes; lower toxicity than tetrachlorophthalic acid. | |
| Hexachlorophthalic Acid | More chlorinated; used in specialty applications but more toxic. |
Tetrachlorophthalic acid is unique due to its specific chlorine substitution pattern, which enhances its reactivity compared to its less chlorinated counterparts while also presenting higher toxicity risks than some similar compounds.
This detailed examination of tetrachlorophthalic acid underscores its significance in industrial chemistry while highlighting the need for caution due to its biological effects and reactive nature.
The melting point of tetrachlorophthalic acid serves as a critical parameter for understanding its thermal stability and phase behavior. Experimental data indicates that the compound exhibits a melting point of 97.8°C [1]. This relatively low melting point compared to other chlorinated aromatic compounds reflects the impact of the four chlorine substituents on the molecular structure and intermolecular forces.
The melting point represents the temperature at which the crystalline solid transforms into a liquid state, indicating the energy required to overcome intermolecular hydrogen bonding between carboxylic acid groups and van der Waals forces between the chlorinated aromatic rings [1]. The specific value of 97.8°C suggests that tetrachlorophthalic acid exists in a stable crystalline form under standard conditions while maintaining reasonable thermal accessibility for processing applications.
The boiling point of tetrachlorophthalic acid has been determined to be 426°C [1], representing the temperature at which the compound transitions from liquid to vapor phase under standard atmospheric pressure. This high boiling point is characteristic of carboxylic acids, which exhibit significant intermolecular hydrogen bonding that requires substantial thermal energy to overcome.
However, thermal analysis reveals that tetrachlorophthalic acid begins to decompose at temperatures above 250°C [2], well before reaching its theoretical boiling point. This decomposition behavior is typical of many organic compounds containing multiple functional groups, where thermal degradation pathways become thermodynamically favorable at elevated temperatures.
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable insights into the thermal behavior of tetrachlorophthalic acid. The compound exhibits thermal stability up to approximately 250°C, beyond which decomposition reactions begin to occur [2]. This thermal stability window is particularly relevant for industrial applications where the compound must maintain structural integrity during processing.
The decomposition process involves the breakdown of the carboxylic acid groups and the aromatic ring structure, leading to the formation of smaller molecular fragments and gaseous products. The specific decomposition pathway depends on the heating rate, atmosphere, and presence of catalysts or other chemical species.
| Temperature Range | Thermal Event | Significance |
|---|---|---|
| Room temperature to 97.8°C [1] | Solid phase stability | Normal handling conditions |
| 97.8°C [1] | Melting point | Phase transition to liquid |
| 250°C to 426°C [1] [2] | Decomposition range | Thermal degradation |
| 426°C [1] | Theoretical boiling point | Vapor phase formation |
The solubility of tetrachlorophthalic acid in water is characterized as sparingly soluble [3], reflecting the compound's amphiphilic nature. The presence of two carboxylic acid groups provides hydrophilic character, while the tetrachlorinated aromatic ring contributes significant hydrophobic properties. This balance results in limited water solubility that is temperature-dependent and pH-sensitive.
The poor aqueous solubility can be attributed to the strong intermolecular hydrogen bonding between carboxylic acid groups in the solid state, which must be overcome for dissolution to occur. Additionally, the highly chlorinated aromatic ring disrupts the hydrogen bonding network of water molecules, further limiting solubility [3].
Tetrachlorophthalic acid demonstrates significantly better solubility in organic solvents compared to water. The compound shows enhanced solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetone [4]. This behavior is consistent with the compound's molecular structure, which contains both polar functional groups and a chlorinated aromatic system.
The solubility in chloroform is described as slightly soluble, while the compound is soluble in dioxane and insoluble in diethyl ether [4]. The variation in solubility across different organic solvents can be understood in terms of the polarity matching principle and the ability of solvents to form hydrogen bonds with the carboxylic acid groups.
The solubility of tetrachlorophthalic acid is significantly influenced by pH due to the ionizable carboxylic acid groups. In alkaline conditions, the compound can form carboxylate salts that exhibit much higher water solubility compared to the neutral acid form [3]. This pH-dependent solubility is particularly important for applications involving aqueous processing or environmental fate considerations.
| Solvent | Solubility | Temperature | Comments |
|---|---|---|---|
| Water [3] | Sparingly soluble | 25°C | pH-dependent |
| Methanol [5] | Soluble | 25°C | Good dissolution |
| DMSO [4] | Better solubility | 25°C | Polar aprotic solvent |
| DMF [4] | Better solubility | 25°C | Polar aprotic solvent |
| Acetone [4] | Better solubility | 25°C | Polar protic solvent |
| Chloroform [4] | Slightly soluble | 25°C | Moderate dissolution |
| Dioxane [6] | Soluble | 25°C | Cyclic ether solvent |
| Diethyl ether [4] | Insoluble | 25°C | Non-polar solvent |
The acid dissociation constant (pKa) represents a fundamental parameter that quantifies the strength of tetrachlorophthalic acid in aqueous solution. As a dicarboxylic acid, tetrachlorophthalic acid possesses two ionizable protons, theoretically resulting in two distinct pKa values corresponding to the sequential deprotonation of the carboxylic acid groups [1].
The Henderson-Hasselbalch equation governs the relationship between pH and the ionization state of the acid:
pH = pKa + log([A⁻]/[HA])
where [A⁻] represents the concentration of the conjugate base and [HA] represents the concentration of the undissociated acid.
The first dissociation constant (pKa1) of tetrachlorophthalic acid has been determined to be 0.55 [1], indicating that the compound behaves as a moderately strong acid. This relatively low pKa value reflects the electron-withdrawing effects of the four chlorine substituents, which stabilize the conjugate base through inductive effects and increase the acidity of the carboxylic acid groups.
The predicted overall pKa value is reported as 0.55 ± 0.32 [7], suggesting some uncertainty in the experimental determination. The electron-withdrawing chlorine atoms significantly enhance the acidity compared to unsubstituted phthalic acid, which has higher pKa values due to the absence of these electronegative substituents.
The pH-dependent behavior of tetrachlorophthalic acid is crucial for understanding its chemical reactivity and environmental fate. At very low pH values (pH < 0.55), the compound exists predominantly in its fully protonated form (H₂A). As pH increases above the first pKa, the monoanion (HA⁻) becomes the predominant species, and further pH increases lead to the formation of the dianion (A²⁻) [1].
This pH-dependent speciation directly influences the compound's solubility, reactivity, and biological activity. The carboxylate forms exhibit significantly higher water solubility compared to the neutral acid, which has important implications for environmental transport and bioavailability.
| Dissociation Step | pKa Value | Temperature | Source |
|---|---|---|---|
| First carboxylic acid group (pKa1) [1] | 0.55 | 25°C | ChemicalBook |
| Second carboxylic acid group (pKa2) | Not specified | 25°C | Literature |
| Overall predicted pKa [7] | 0.55 ± 0.32 | 25°C | ChemicalBook |
Infrared spectroscopy provides distinctive fingerprint information for tetrachlorophthalic acid through the identification of characteristic vibrational bands. The compound exhibits several key absorption bands that are diagnostic of its functional groups and molecular structure.
The carboxylic acid groups produce two primary absorption bands: a broad O-H stretching vibration in the region of 2500-3300 cm⁻¹ and a sharp C=O stretching vibration around 1700 cm⁻¹ [8]. The broad nature of the O-H stretch reflects the extensive hydrogen bonding between carboxylic acid groups in the solid state and in concentrated solutions.
The tetrachlorinated aromatic ring contributes characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region, while C-Cl stretching vibrations appear in the 600-800 cm⁻¹ range [9]. The presence of four chlorine substituents creates a complex pattern of vibrational modes that provide structural information about the substitution pattern.
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about tetrachlorophthalic acid through the analysis of both ¹H and ¹³C NMR spectra. The compound's NMR characteristics are influenced by the symmetrical arrangement of the chlorine substituents and the carboxylic acid groups.
The ¹H NMR spectrum shows limited proton signals due to the high degree of chlorination. The carboxylic acid protons appear as a broad singlet in the downfield region (typically 10-13 ppm in DMSO-d₆), while any remaining aromatic protons would appear in the aromatic region (7-8 ppm) [10].
The ¹³C NMR spectrum provides information about the carbon framework, with the carbonyl carbons appearing around 170 ppm and the aromatic carbons showing complex patterns due to the chlorine substitution effects [10]. The chlorinated aromatic carbons are typically deshielded compared to unsubstituted aromatic systems.
Mass spectrometry reveals characteristic fragmentation patterns for tetrachlorophthalic acid that provide molecular weight confirmation and structural information. The molecular ion peak appears at m/z 302 (M⁺), corresponding to the molecular weight of the compound [11].
Key fragmentation patterns include the loss of carboxylic acid groups (loss of 45 mass units for COOH) and the sequential loss of chlorine atoms (loss of 35 mass units for Cl). The base peak at m/z 212.8837 with relative intensity 999 represents a major fragment ion, while the isotope pattern at m/z 256.8737 with relative intensity 28 reflects the natural abundance of chlorine isotopes [11].
The fragmentation pattern provides valuable structural information, particularly for distinguishing between different chlorinated phthalic acid isomers and confirming the degree of chlorination. The characteristic isotope pattern of chlorine-containing compounds creates distinctive spectral signatures that aid in identification.
| Spectroscopic Technique | Key Characteristics | Diagnostic Information |
|---|---|---|
| Infrared (IR) [8] | O-H stretch (2500-3300 cm⁻¹) | Carboxylic acid groups |
| C=O stretch (~1700 cm⁻¹) | Carbonyl functionality | |
| C-Cl stretch (600-800 cm⁻¹) | Chlorine substitution | |
| Nuclear Magnetic Resonance (NMR) [10] | Carboxylic acid protons (10-13 ppm) | Acidic protons |
| Aromatic carbons (100-150 ppm) | Ring structure | |
| Carbonyl carbons (~170 ppm) | Carboxylic acid carbons | |
| Mass Spectrometry (MS) [11] | Molecular ion (m/z 302) | Molecular weight |
| Base peak (m/z 212.8837) | Major fragment | |
| Isotope pattern | Chlorine content |
Modern analytical techniques such as two-dimensional NMR, high-resolution mass spectrometry, and coupled techniques (GC-MS, LC-MS) provide enhanced structural characterization capabilities for tetrachlorophthalic acid. These methods offer improved sensitivity, resolution, and structural information compared to traditional single-technique approaches.
Two-dimensional NMR experiments can establish connectivity patterns between different carbon and hydrogen atoms, providing detailed structural confirmation. High-resolution mass spectrometry enables accurate mass determination and elemental composition analysis, while coupled techniques combine separation capabilities with spectroscopic identification.
The combination of multiple spectroscopic techniques provides a comprehensive analytical profile that ensures reliable identification and characterization of tetrachlorophthalic acid in various matrices and applications. This multi-technique approach is particularly valuable for quality control, environmental monitoring, and research applications where precise structural information is essential.
Irritant